molecular formula C16H14ClN3OS B2580901 N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylpyridine-4-carboxamide CAS No. 1111515-98-0

N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylpyridine-4-carboxamide

Cat. No.: B2580901
CAS No.: 1111515-98-0
M. Wt: 331.82
InChI Key: KGZBMCFMLBZNPV-UHFFFAOYSA-N
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Description

“N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylpyridine-4-carboxamide” is a chemical compound that belongs to the class of benzothiazoles . Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . It has been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .


Synthesis Analysis

The synthesis of benzothiazoles can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . A simple trituration method for the synthesis of 2-substituted benzothiazoles derived from N-protected amino acids and 2-aminothiophenol using molecular iodine as a mild Lewis acid catalyst has been proposed .


Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .


Chemical Reactions Analysis

The chemical reactions involving “this compound” can be monitored by thin-layer chromatography (TLC) on silica gel with chloroform as the mobile phase .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” can be determined using various techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .

Mechanism of Action

Benzothiazole derivatives have been found to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase, and tyrosine kinase .

Safety and Hazards

Benzothiazole derivatives are recognized as carcinogens . Therefore, safety measures should be taken while handling these compounds.

Future Directions

The development of novel antibiotics to control resistance problems is crucial . The finding of the present review will be beneficial for the researchers in the development of novel antibacterial molecules based on benzothiazole moiety .

Properties

IUPAC Name

N-[1-(1,3-benzothiazol-2-yl)ethyl]-2-chloro-N-methylpyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3OS/c1-10(15-19-12-5-3-4-6-13(12)22-15)20(2)16(21)11-7-8-18-14(17)9-11/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZBMCFMLBZNPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=NC2=CC=CC=C2S1)N(C)C(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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